![molecular formula C13H14N4O3 B1415363 8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione CAS No. 1105190-08-6](/img/structure/B1415363.png)
8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Overview
Description
1,2,4-Triazines are six-membered heterocyclic compounds with three nitrogen atoms in their structure . They and their derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .
Synthesis Analysis
The synthesis of 1,2,4-triazines often involves the assembly of a triazine ring on the basis of a triazole-containing starting material or the assembly of a triazole ring starting from a triazine-containing compound .Molecular Structure Analysis
The molecular structure of 1,2,4-triazines can be characterized via methods such as single-crystal X-ray diffraction .Chemical Reactions Analysis
3-Substituted 1,2,4-triazines can react with nitronate anions to replace a hydrogen atom in the position C-5 according to a nucleophilic substitution mechanism and form appropriate oximes of 5-formyl- or 5-acyl-1,2,4-triazines .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazines can vary widely depending on their specific structure. For example, a 1,2,4-triazine-based azidoxime was found to have a calculated density of 1.746 g/cm³ .Scientific Research Applications
Pharmaceutical Research
The core structure of this compound resembles that of β-lactam antibiotics , which are crucial in the development of new antibacterial agents. The ethoxyphenyl group could potentially be modified to enhance the compound’s binding affinity to bacterial enzymes, leading to the development of novel antibiotics with improved efficacy against resistant strains .
Cancer Therapy
Compounds with the triazine moiety have been explored for their anticancer properties. This particular compound could serve as a scaffold for synthesizing new derivatives with potential cytotoxic effects against various cancer cell lines. Researchers could focus on modifying the compound to target specific cancer cells while minimizing toxicity to normal cells .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-(4-ethoxyphenyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazine-3,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-2-20-10-5-3-9(4-6-10)16-7-8-17-12(19)11(18)14-15-13(16)17/h3-6H,2,7-8H2,1H3,(H,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVARTGKOTYGGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NNC(=O)C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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